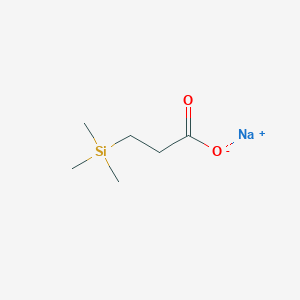
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Übersicht
Beschreibung
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (DMAPO) is a chemical compound used in a variety of scientific research applications. It is a derivative of 2-oxoethyl phenylacetate and is synthesized by the reaction between 2-oxoethyl phenylacetate and dimethylamine. DMAPO is a colorless liquid at room temperature, with a boiling point of 152 °C and a melting point of -20 °C. In addition, DMAPO is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.
Wissenschaftliche Forschungsanwendungen
Thermo-pH Responsive Polymers
This compound has been utilized in the synthesis of new functional monomers like 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), which are integral in creating thermo-pH responsive polymers . These polymers are sensitive to temperature and pH changes, making them suitable for environmental stimuli-responsive materials. They have potential applications in smart drug delivery systems where the release of the drug can be controlled by external temperature and pH.
Hydrogel Formation for Biomolecule Targeting
The research extends to the development of hydrogels that respond to temperature and pH changes . These hydrogels can be used for targeting biomolecules, providing a platform for controlled release and site-specific delivery in therapeutic applications.
Phase Transition Temperature Studies
The compound is involved in studies related to phase transition temperatures of polymers . Understanding the lower critical solution temperature (LCST) and upper critical solution temperature (UCST) of polymers can lead to advancements in materials science, particularly in the design of materials that undergo phase separation at specific temperatures.
Synthesis of Psilocybin
An analog of this compound has been mentioned in the context of synthesizing psilocybin, a psychoactive compound found in certain mushrooms . The synthesis process is of interest for the production of psilocybin for use in clinical research, particularly for its potential therapeutic effects in treating conditions like major depressive disorder.
Molecular Weight and Crystallinity Analysis
The compound has been part of studies that investigate molecular weight and the degree of crystallinity of polymers . Such analyses are crucial in determining the physical properties of polymers, which can influence their mechanical strength, durability, and application in various industries.
Surface Morphological Features
Research involving this compound also includes examining the surface morphological features of polymers . Surface morphology can affect the interaction of polymers with other materials and biological systems, which is significant in biomedical applications like tissue engineering and implantable devices.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYXHSRNCTJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446129 | |
| Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
CAS RN |
59721-16-3 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















